molecular formula C18H13F3N4OS B11292264 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11292264
M. Wt: 390.4 g/mol
InChI Key: GTZPITQFPIALFP-UHFFFAOYSA-N
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Description

2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a pyridazinyl and pyridinyl moiety, connected via a thioether linkage to an acetamide group substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazinyl and pyridinyl rings, followed by the introduction of the thioether linkage. The final step involves the acylation of the intermediate with 3-(trifluoromethyl)phenyl acetic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide: Lacks the trifluoromethylphenyl group, which may affect its bioactivity and physical properties.

    N-(3-(trifluoromethyl)phenyl)acetamide: Lacks the pyridazinyl and pyridinyl moieties, which are crucial for its unique interactions.

Uniqueness

2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both pyridazinyl and pyridinyl rings, along with the trifluoromethylphenyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H13F3N4OS

Molecular Weight

390.4 g/mol

IUPAC Name

2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H13F3N4OS/c19-18(20,21)12-4-3-5-13(10-12)23-16(26)11-27-17-8-7-15(24-25-17)14-6-1-2-9-22-14/h1-10H,11H2,(H,23,26)

InChI Key

GTZPITQFPIALFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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